3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone
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Overview
Description
3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a pyridinylmethyl group, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the alkylation of 2-methyl-4(1H)-pyridinone with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- 3-(2,6-dichlorobenzyl)-1-(3-pyridinylmethyl)-4(1H)-pyridinone
Uniqueness
3-(2,6-dichlorobenzyl)-2-methyl-1-(3-pyridinylmethyl)-4(1H)-pyridinone is unique due to the presence of both the dichlorobenzyl and pyridinylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(pyridin-3-ylmethyl)pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-13-15(10-16-17(20)5-2-6-18(16)21)19(24)7-9-23(13)12-14-4-3-8-22-11-14/h2-9,11H,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUNPOZSXKDKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CN=CC=C2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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